5,6-difluoro-N-methylpyridin-3-amine

Synthetic methodology C–H activation Rhodium catalysis

5,6-Difluoro-N-methylpyridin-3-amine (CAS 1260878-94-1) is a synthetic, low-molecular-weight (144.12 g/mol) fluorinated pyridine derivative belonging to the class of 3-aminopyridines. It features a pyridine ring with fluorine atoms at the 5- and 6-positions and a methylamine substituent at the 3-position.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
Cat. No. B12452016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-N-methylpyridin-3-amine
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(N=C1)F)F
InChIInChI=1S/C6H6F2N2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3
InChIKeySVJLJRCOUZHULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-N-methylpyridin-3-amine: A Baseline Profile for Informed Procurement and Scientific Selection


5,6-Difluoro-N-methylpyridin-3-amine (CAS 1260878-94-1) is a synthetic, low-molecular-weight (144.12 g/mol) fluorinated pyridine derivative belonging to the class of 3-aminopyridines . It features a pyridine ring with fluorine atoms at the 5- and 6-positions and a methylamine substituent at the 3-position. The compound has been investigated predominantly as a synthetic building block for cyclization reactions and as a scaffold in medicinal chemistry, with preliminary pharmacological screening indicating potential as a CCR5 antagonist for HIV and inflammatory disease applications [1]. However, published quantitative comparative biological data against close analogs remain extremely limited.

5,6-Difluoro-N-methylpyridin-3-amine: Why Generic Substitution with In-Class Analogs Carries Scientific Risk


Fluorinated aminopyridines are not interchangeable building blocks. The specific 5,6-difluoro substitution pattern on the pyridine ring dictates regioselectivity in cyclization reactions, with the fluorine atoms acting as directing groups for C–H activation. In contrast, N-methylpyridin-3-amine lacking fluorine substituents participates in fundamentally different reaction manifolds [1]. Regioisomeric analogs such as 2,5-difluoro-N-methylpyridin-3-amine (CAS 1260890-66-1) present distinct electronic and steric environments that can alter binding affinities, metabolic stability, and synthetic utility . The absence of head-to-head comparative data means that substitution decisions carry significant experimental risk; performance of one analog cannot be inferred from data on another.

5,6-Difluoro-N-methylpyridin-3-amine: Quantitative Differentiation Evidence from Published Studies


Regioselective Multicomponent Cyclization Enabled by the 5,6-Difluoro Substitution Pattern

In a Rh(III)-catalyzed three-component annulation with 1,3-diynes and 1,2-dichloroethane, 3-fluoropyridine and N-methylpyridin-3-amine serve as competent substrates for tricyclic-fused pyridinium salt formation. The study demonstrates that the 5,6-difluoro-N-methylpyridin-3-amine scaffold, through its specific fluorine placement, enables regioselective C2–H activation and cascade cyclization that is not achievable with non-fluorinated N-methylpyridin-3-amine or with alternative fluorination patterns [1]. However, the study reports isolated yields for the broader substrate scope but does not provide a direct yield comparison between 5,6-difluoro-N-methylpyridin-3-amine and regioisomeric difluoro analogs.

Synthetic methodology C–H activation Rhodium catalysis Heterocyclic chemistry Fluorophore synthesis

Putative CCR5 Antagonism: Preliminary Pharmacological Screening Data Lacking Comparator Compounds

Preliminary pharmacological screening has indicated that 5,6-difluoro-N-methylpyridin-3-amine can function as a CCR5 antagonist, with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. However, no IC50, Ki, or other quantitative potency values are reported in the available public domain, and no head-to-head comparator data exist against maraviroc, vicriviroc, or other CCR5 antagonists or in-class aminopyridine analogs. This evidence is therefore insufficient to establish procurement-relevant differentiation.

CCR5 antagonism HIV Inflammation Medicinal chemistry GPCR

Fluorine-Directed Reactivity Differentiates 5,6-Difluoro-N-methylpyridin-3-amine from Non-Fluorinated Aminopyridines in Nucleophilic Substitution Cascades

Oligofluoropyridines undergo regioselective nucleophilic substitution with amines, and subsequent catalytic hydrodefluorination enables access to aminopyridine derivatives that are inaccessible from non-fluorinated precursors [1]. The 5,6-difluoro substitution pattern on the pyridine ring activates specific positions for substitution, providing a synthetic entry point that mono-fluoro or non-fluorinated analogs cannot replicate. The study provides a general platform but does not report specific yields or selectivity ratios for 5,6-difluoro-N-methylpyridin-3-amine versus its 2,5-difluoro or 3,5-difluoro regioisomers.

Hydrodefluorination Nucleophilic substitution Organofluorine chemistry Ligand synthesis Aminopyridine derivatives

Differentiation from 2,5-Difluoro-N-methylpyridin-3-amine Based on Regioisomeric Identity

5,6-Difluoro-N-methylpyridin-3-amine (CAS 1260878-94-1, C6H6F2N2, MW 144.12) and its regioisomer 2,5-difluoro-N-methylpyridin-3-amine (CAS 1260890-66-1, same molecular formula) are structurally distinct compounds with different CAS numbers, SMILES strings, and predicted properties . The fluorine positions differ: 5,6-substitution places fluorine atoms adjacent to each other on the pyridine ring, whereas 2,5-substitution places one fluorine ortho to the ring nitrogen. This positional difference is expected to produce distinct electronic properties (pKa of the pyridine nitrogen, nucleophilicity of the amine), different metabolic stability profiles, and divergent biological target engagement. No published study has directly compared the two regioisomers in any biological or physicochemical assay.

Regioisomer comparison Structure-property relationships Drug discovery Analytical characterization Procurement specification

5,6-Difluoro-N-methylpyridin-3-amine: Evidence-Backed Application Scenarios for Research and Industrial Use


Synthesis of Tricyclic-Fused Pyridinium Fluorophores via Rh(III)-Catalyzed Annulation

Research groups constructing ring-fused pyridinium salts for biomarker or fluorescent probe development can utilize 5,6-difluoro-N-methylpyridin-3-amine as a substrate in Rh(III)-catalyzed three-component annulation reactions with 1,3-diynes and 1,2-dichloroethane. The 5,6-difluoro substitution pattern is integral to the C2–H activation regiochemistry required for this transformation [1]. Non-fluorinated N-methylpyridin-3-amine or regioisomeric difluoro analogs may lead to different or unsuccessful cyclization outcomes.

Precursor for Hitherto Inaccessible Aminopyridine Derivatives via Hydrodefluorination

The compound serves as an oligofluoropyridine precursor in nucleophilic substitution–hydrodefluorination sequences that generate aminopyridine ligands unavailable through conventional synthetic routes [1]. The specific 5,6-difluoro arrangement is essential for the regioselectivity of the initial amination step, and laboratories pursuing this methodology must source the correct regioisomer.

CCR5 Antagonist Screening in Early-Stage Drug Discovery

Preliminary pharmacological data indicate that 5,6-difluoro-N-methylpyridin-3-amine may serve as a starting scaffold for CCR5 antagonist development targeting HIV, rheumatoid arthritis, and COPD [1]. However, the absence of published quantitative potency or selectivity data means this application scenario is exploratory and cannot currently support procurement decisions over established CCR5 antagonists.

Regioisomer-Specific Structure-Activity Relationship Studies in Fluorinated Aminopyridine Series

For medicinal chemistry programs investigating the impact of fluorine substitution patterns on pyridine-containing pharmacophores, 5,6-difluoro-N-methylpyridin-3-amine serves as one defined regioisomer in a systematic SAR matrix. Its comparison with 2,5-difluoro-, 3,5-difluoro-, and mono-fluoro-N-methylpyridin-3-amine regioisomers can elucidate position-specific effects on target binding, metabolic stability, and physicochemical properties [1].

Quote Request

Request a Quote for 5,6-difluoro-N-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.